molecular formula C6H11IO2 B1337466 Ethyl 4-iodobutyrate CAS No. 7425-53-8

Ethyl 4-iodobutyrate

Cat. No. B1337466
CAS RN: 7425-53-8
M. Wt: 242.05 g/mol
InChI Key: RLZFVPPGVAHZPE-UHFFFAOYSA-N
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Description

Ethyl 4-iodobutyrate is a chemical compound that serves as an intermediate in various synthetic processes. It is not directly mentioned in the provided papers, but its derivatives and related compounds are extensively studied for their applications in synthesizing enantiomerically pure substances and pharmaceutical intermediates.

Synthesis Analysis

The synthesis of related compounds to ethyl 4-iodobutyrate involves several methods, including electrophilic iodocyclization, hydrogenation, and biocatalysis. For instance, ethyl 2,3-bis(ethoxycarbonyl)-1H-pyrrole-1-propionate can be synthesized from ethyl 4-iodobutyrate through a multi-step process involving reaction with dibenzylamine and diethyl oxalate, followed by catalytic debenzylation and further reactions . Additionally, ethyl 2-oxo-4-phenylbutyrate can be hydrogenated to produce ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate in the production of ACE inhibitors, using a chemo- and enantioselective process .

Molecular Structure Analysis

The molecular structure of ethyl 4-iodobutyrate and its derivatives is crucial for their reactivity and the selectivity of the reactions they undergo. The presence of functional groups such as esters, iodides, and alkenes dictates the course of the reactions and the formation of products. For example, the presence of the iodide group in ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate allows for its reaction with terminal alkynes in a palladium-catalyzed process .

Chemical Reactions Analysis

Chemical reactions involving ethyl 4-iodobutyrate derivatives are diverse and include cyclization, hydrogenation, and biocatalytic reduction. These reactions are often designed to be regio- and stereoselective, yielding products with high enantiomeric excess, which is essential for the synthesis of optically active pharmaceuticals 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-iodobutyrate and its derivatives, such as solubility, boiling point, and reactivity, are influenced by their molecular structures. These properties are critical in determining the conditions under which the compounds can be synthesized and handled. For example, the solubility of the compounds in various solvents affects the choice of reaction medium, as seen in the synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate in a microfluidic chip reactor using different solvent phases .

Scientific Research Applications

Synthesis Applications

Ethyl 4-iodobutyrate serves as a key reactant in the synthesis of complex organic compounds. A study by Tamaru et al. (2003) highlights its role in preparing Ethyl 5-oxo-6-methyl-6-heptenoate through reactions involving acylation, metalation, and metal-catalyzed processes, demonstrating its utility in synthesizing esters with potential applications in medicinal chemistry and materials science Tamaru, Y., Ochiai, H., Nakamura, T., & Yoshida, Z. (2003). Organic Syntheses.

Catalysis and Enantioselective Synthesis

Ethyl 4-iodobutyrate's applications extend to catalysis and enantioselective synthesis. Kluson et al. (2019) discuss its use in a microfluidic chip reactor for the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a precursor for several pharmacologically valuable products. This showcases the compound's role in producing chiral intermediates with high precision, a critical aspect of pharmaceutical synthesis Kluson, P., Stavárek, P., Penkavova, V., Vychodilová, H., Hejda, S., Jaklova, N., & Cuřínová, P. (2019). Journal of Flow Chemistry.

Materials Science

In materials science, Ethyl 4-iodobutyrate is explored for enhancing the performance of energy storage materials. Kim et al. (2018) investigated its derivative, ethyl 4,4,4-trifluorobutyrate, as a bifunctional additive for Ni-rich cathodes and graphite anodes in lithium-ion batteries. This research demonstrates the potential of ethyl 4-iodobutyrate derivatives in improving the longevity and efficiency of high-energy batteries, crucial for electric vehicles and portable electronics Kim, K., Kim, Y., Park, S., Yang, H.-J., Park, S.J., Shin, K., Woo, J., Kim, S., Hong, S.Y., & Choi, N. (2018). Journal of Power Sources.

Biocatalysis

Furthermore, Ethyl 4-iodobutyrate is instrumental in biocatalytic processes. Liese et al. (2002) detailed its use in the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, highlighting the efficiency of biocatalytic methods over traditional chemical synthesis in producing high-purity pharmaceutical intermediates Liese, A., Kragl, U., Kierkels, H., & Schulze, B. (2002). Enzyme and Microbial Technology.

Safety And Hazards

Ethyl 4-Iodobutyrate has a GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

ethyl 4-iodobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZFVPPGVAHZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447322
Record name ETHYL 4-IODOBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-iodobutyrate

CAS RN

7425-53-8
Record name Ethyl 4-iodobutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 4-IODOBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-iodobutanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9CLY29W6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Mix ethyl 4-chlorobutyrate (80 g), acetone (400 mL) and sodium iodide (100 g). Reflux for 8 hours, cool and add methylene chloride (400 mL). Filter and evaporate the filtrate to a residue. Partition the residue between methylene chloride (200 mL) and water (200 mL). Separate the organic phase, dry (MgSO4) and evaporate to an oil. Purify by distillation to give the title compound (89 g); bp 64° C.@0.5 mm Hg.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
MT Crimmins, S Huang, LE Guise, DB Lacy - Tetrahedron letters, 1995 - Elsevier
… 6 It can be prepared directly from ethyl 4-iodobutyrate and zinc dust. When the functionalized zinc reagent 3 was added to CuCN and then treated sequentially with chlorotrimethylsflane…
N Kausch‐Busies, B Kater, JM Neudörfl, A Prokop… - 2011 - Wiley Online Library
… The preparation of this reagent started with the treatment of ethyl 4-iodobutyrate (5.3 equiv. with respect to aldehyde rac-13) with an excess amount of activated zinc22 in THF for 24 h at …
BR Baker, JH Jordaan - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
… successfully achieved with 2 - acetamido - 4 - hydroxy-5-phenylbutylpyrimidine-6-carboxaldehyde (XI); functionalized Wittig reagents derived from dichloroacetone, ethyl 4-iodobutyrate, …
Y Tamaru, H Ochiai, T Nakamura… - Organic …, 2003 - Wiley Online Library
Abstract Ethyl 5‐oxo‐6‐methyl‐6‐heptenoate from methacryloyl chloride and ethyl 4‐iodobutyrate reactant: 13.8 g (57 mmol) of ethyl 4‐iodobutyrate product: ethyl 5‐oxo‐6 …
TN Lambert, GD Jarvinen, AS Gopalan - Tetrahedron letters, 1999 - Elsevier
… [4]arene with ethyl 4-iodobutyrate in the presence of potassium carbonate in refluxing acetonitrile gave the diester 7 in 80% yield. Further alkylation of 7 with ethyl 4-iodobutyrate in DMF …
N Kausch‐Busies, JM Neudörfl, P Wefelmeier… - 2011 - Wiley Online Library
… Thus, the zinc reagent 14 was prepared from ethyl 4-iodobutyrate by treatment with activated zinc (60 C for 24 h) and subsequent transmetallation with [Ti(OiPr) 3 Cl]. The aldehyde (10a…
DC Busby, TA George - Inorganic Chemistry, 1979 - ACS Publications
… Ethyl iodoacetate and ethyl 4-iodobutyrate were prepared from their corresponding chlorides by a published procedure.8 Infrared spectra were obtained on a Perkin-Elmer 621 grating …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
A Gupta, R Gueddah, G Berube - Synthetic Communications®, 2008 - Taylor & Francis
… Alkylation of compound 7 with ethyl 4-iodobutyrate, prepared from ethyl 4-bromobutyrate, in … conditions was inefficient, so the corresponding ethyl 4-iodobutyrate ester was used instead. …
CM Thompson, JA Frick - The Journal of Organic Chemistry, 1989 - ACS Publications
… The crude ethyl 4-iodobutyrate was reacted with 110 mol % of benzenesulfinic acid sodium saltin ethanol to afford greater than 90% of an 8:1 mixture of S- and O-alkylated products (4, 5…
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
M Wang, FL Chung, SS Hecht - Chemical research in toxicology, 1989 - ACS Publications
… AcetoxyNPYR, 4-iodobutanol, and ethyl 4iodobutyrate were synthesized (.13-15). Calf thymus DNA and hog liver esterase were obtained from Sigma Chemical Co., St. Louis, MO. …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk

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